molecular formula C8H9NO B12697042 2,5-Cyclohexadien-1-one, 3,5-dimethyl-4-imino- CAS No. 132298-15-8

2,5-Cyclohexadien-1-one, 3,5-dimethyl-4-imino-

Cat. No.: B12697042
CAS No.: 132298-15-8
M. Wt: 135.16 g/mol
InChI Key: UHVVLGDTSBKXLE-UHFFFAOYSA-N
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Description

2,5-Cyclohexadien-1-one, 3,5-dimethyl-4-imino- is an organic compound with a unique structure that includes a cyclohexadienone ring substituted with methyl and imino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadien-1-one, 3,5-dimethyl-4-imino- can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylphenol with an appropriate amine under oxidative conditions. The reaction typically requires a catalyst such as copper or iron salts and an oxidizing agent like hydrogen peroxide or oxygen. The reaction is carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation or crystallization to obtain high-purity 2,5-Cyclohexadien-1-one, 3,5-dimethyl-4-imino-.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-1-one, 3,5-dimethyl-4-imino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Cyclohexadien-1-one, 3,5-dimethyl-4-imino- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadien-1-one, 3,5-dimethyl-4-imino- involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Cyclohexadien-1-one, 3,5-dimethyl-4-imino- is unique due to its specific substitution pattern and the presence of the imino group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

CAS No.

132298-15-8

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

4-imino-3,5-dimethylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C8H9NO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,9H,1-2H3

InChI Key

UHVVLGDTSBKXLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=C(C1=N)C

Origin of Product

United States

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